molecular formula C5H8O2 B8570630 4,5-Dihydrofurfuryl alcohol

4,5-Dihydrofurfuryl alcohol

Cat. No.: B8570630
M. Wt: 100.12 g/mol
InChI Key: ORILXXPQYZFMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dihydrofurfuryl Alcohol, a partially hydrogenated derivative of furfuryl alcohol, is a valuable intermediate in organic synthesis and research applications. As a compound that sits structurally between furfuryl alcohol and tetrahydrofurfuryl alcohol (THFA), it shares characteristics with both, offering a unique profile for developing novel chemicals and materials . Its structure suggests potential utility as a precursor or a building block in the Achmatowicz reaction, a key transformation for synthesizing complex molecules like cyclic ethers and carbohydrates . Furthermore, its partially saturated ring may lend itself to applications in polymer science, serving as a monomer or a cross-linking agent in resin formulations, similar to its related compounds . Researchers may also explore its use as a high-performance, potentially biodegradable solvent or as a carrier in agrochemical and pharmaceutical formulations, leveraging its expected good solvency power and chemical stability . This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate personal protective equipment, including gloves and goggles, and refer to the safety data sheet for detailed handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

2,3-dihydrofuran-5-ylmethanol

InChI

InChI=1S/C5H8O2/c6-4-5-2-1-3-7-5/h2,6H,1,3-4H2

InChI Key

ORILXXPQYZFMDO-UHFFFAOYSA-N

Canonical SMILES

C1COC(=C1)CO

Origin of Product

United States

Advanced Synthetic Methodologies for 4,5 Dihydrofurfuryl Alcohol

Catalytic Hydrogenation Pathways for Selective Formation

Catalytic hydrogenation of furanic precursors, such as furfural (B47365) and furfuryl alcohol, is a primary route for the production of their reduced derivatives. However, achieving selective hydrogenation to 4,5-dihydrofurfuryl alcohol is a significant challenge, as the reaction often proceeds to the fully saturated tetrahydrofurfuryl alcohol. google.comcsic.es Dihydrofurfuryl alcohol is often observed as a reaction intermediate. semanticscholar.org

Heterogeneous Catalysis Approaches from Furanic Precursors

Heterogeneous catalysis offers advantages in terms of catalyst separation and reusability. rsc.org Various metal-based catalysts have been investigated for the hydrogenation of furfural and furfuryl alcohol.

Ruthenium-based catalysts are known for their efficacy in reducing furan (B31954) compounds. frontiersin.org While often used for complete hydrogenation to tetrahydrofurfuryl alcohol, studies have shown that under specific conditions, the reaction can be influenced to favor intermediate products. For instance, a study on the hydrogenation of furfuryl alcohol noted the formation of dihydrofurfuryl alcohol as an intermediate. semanticscholar.org The choice of support material, such as titanium dioxide, and reaction parameters play a crucial role in product selectivity. researchgate.net

Copper-based catalysts, particularly copper-chromium systems, have been historically used for the hydrogenation of furfural to furfuryl alcohol. google.com These catalysts are noted for their ability to halt the reaction at the alcohol stage, preventing over-hydrogenation to tetrahydrofurfuryl alcohol. By carefully controlling reaction conditions, it is plausible to favor the formation of the partially hydrogenated furan ring. Non-precious metal catalysts like those based on copper are attractive for their economic viability. rsc.orgmdpi.com

Palladium catalysts are also effective for furan hydrogenation. The selectivity of Pd-based catalysts can be tuned by the choice of support and the addition of promoters. For example, Pd supported on titanium dioxide has been shown to be effective for the synthesis of 2-methylfuran (B129897) from furfural, indicating its ability to catalyze reactions involving the furan ring while preserving other functional groups. researchgate.net

Below is a table summarizing various heterogeneous catalytic systems used in the hydrogenation of furanic precursors, with some indicating the formation of dihydrofurfuryl alcohol as an intermediate.

CatalystPrecursorKey FindingsReference
Ru/TiO2Furfuryl AlcoholDihydrofurfuryl alcohol identified as a reaction intermediate. semanticscholar.org
Cu-CrFurfuralHigh selectivity to furfuryl alcohol, avoiding over-hydrogenation. google.com
Pd/TiO2FurfuralEffective for selective hydrogenation, with potential for tuning to intermediates. researchgate.net
Cu-Al2O3-ZnOFurfuralHigh conversion and selectivity to furfuryl alcohol under mild conditions. rsc.org

Homogeneous Catalysis Systems for Controlled Reduction

Homogeneous catalysis, while facing challenges in catalyst separation, can offer higher selectivity under milder reaction conditions. mdpi.com Research into homogeneous catalysts for the selective reduction of furans is an active area.

Ruthenium-NHC (N-heterocyclic carbene) complexes have been investigated for the hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF), a related furanic aldehyde. These systems, in the presence of a base, can selectively hydrogenate the aldehyde group. mdpi.com While not directly targeting this compound, these findings suggest that tailored homogeneous catalysts could control the extent of furan ring reduction.

Iridium and rhodium complexes have also shown promise in the asymmetric hydrogenation of substituted furans, leading to chiral tetrahydrofurans. acs.orgresearchgate.netnih.gov The ability to achieve high stereoselectivity implies a high degree of control over the catalytic process, which could potentially be adapted for partial hydrogenation to dihydrofurans.

A summary of relevant homogeneous catalytic systems is presented in the table below.

Catalyst SystemPrecursorKey FindingsReference
Ru-NHC complexesHMFSelective hydrogenation of the aldehyde group. mdpi.com
Cationic Rhodium complexes2,5-disubstituted furansAsymmetric cis-hydrogenation to tetrahydrofurans with notable enantioselectivity. acs.org
Ir/BiphPHOXDihydropyrroles/thiophenesAsymmetric hydrogenation of related heterocycles. nih.gov

Novel Chemical Synthesis Routes

Beyond traditional catalytic hydrogenation, novel synthetic methods are being explored to access this compound and its derivatives with greater control and selectivity.

Chemo-Enzymatic Synthesis Strategies

Chemo-enzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions. While specific examples for the synthesis of this compound are limited, this approach has been successfully applied to related furan derivatives. For instance, a chemo-enzymatic cascade has been developed for the synthesis of furans from dihydrofurans. kcl.ac.uk Another study reports the synthesis of enantiopure β-hydroxyamides through a chemo-enzymatic hydration/bioreduction cascade. rsc.org The use of laccases for the synthesis of dihydrobenzofurans also highlights the potential of this strategy. researchgate.net These examples demonstrate the feasibility of combining chemical and enzymatic steps to achieve highly selective transformations of furan-based molecules, a strategy that could be adapted for the synthesis of this compound.

Multi-step Reaction Sequences for Stereoselective Access

Multi-step synthesis provides a powerful approach to construct complex molecules with high stereocontrol. researchgate.netnih.gov The synthesis of a substituted (4,5-dihydrofuran-2-yl)methanol has been reported, showcasing a potential multi-step route. researchgate.net This synthesis involved the reaction of a trichloroketone with sodium bicarbonate in methanol, followed by reduction with lithium aluminum hydride (LAH).

A particularly promising novel method is the Brønsted acid-catalyzed reduction of furans using silanes as the reducing agent. nih.govacs.orgresearchgate.net This metal-free approach allows for the controlled reduction of furans to either 2,5-dihydrofurans or tetrahydrofurans depending on the strength of the acid catalyst. nih.govthieme-connect.com Using a mild acid like trifluoroacetic acid (TFA) in hexafluoroisopropanol (HFIP) as the solvent, a range of 3-aryl substituted furans can be selectively converted to their 2,5-dihydrofuran (B41785) derivatives in good to excellent yields. nih.gov This method represents a significant advancement in the selective synthesis of the dihydro-furan core structure.

The following table outlines the conditions for the Brønsted acid-catalyzed partial reduction of a model furan substrate.

SubstrateCatalystReducing AgentSolventProductYieldReference
3-PhenylfuranTFA (5 mol%)Et3SiH (1.5 equiv)HFIP3-Phenyl-2,5-dihydrofuran95% nih.gov

Mechanistic Investigations of 4,5 Dihydrofurfuryl Alcohol Transformations

Elucidation of Reaction Pathways and Intermediate Species Characterization

The conversion of 4,5-dihydrofurfuryl alcohol can proceed through various reaction pathways, primarily dictated by the catalyst and reaction conditions employed. These pathways include ring-opening hydrogenolysis and acid-catalyzed conversions, often as part of complex cascade reactions.

Ring-opening hydrogenolysis is a critical pathway for the conversion of this compound to valuable diols, such as 1,2-pentanediol and 1,5-pentanediol. The mechanism of this process and the resulting product distribution are highly dependent on the catalytic system.

The selective hydrogenolysis of the C–O bonds in the furan (B31954) ring of furfuryl alcohol derivatives leads to the formation of pentanediols. For instance, over a Co/CeO2 catalyst, complete conversion of furfuryl alcohol can be achieved, yielding 1,5-pentanediol with significant selectivity northwestern.edu. The reaction is believed to proceed through the adsorption of furfuryl alcohol onto oxygen vacancies on the catalyst surface, facilitating the ring opening northwestern.edu. The synergy between the metallic sites (e.g., Co⁰) responsible for hydrogen activation and the oxygen vacancies is crucial for the efficient conversion to 1,5-pentanediol northwestern.edu.

The product distribution between 1,2-pentanediol and 1,5-pentanediol is influenced by the catalyst support and its properties. For example, using a Pt/MgO catalyst, the selective hydrogenation of furfuryl alcohol can yield both 1,2-pentanediol and 1,5-pentanediol researchgate.net. The basic sites on the MgO support are thought to play a significant role in the catalytic activity researchgate.net. Under specific conditions (160 °C and 1 MPa H₂ pressure), a 2% Pt/MgO catalyst can achieve 100% conversion of furfuryl alcohol with selectivities of 59.4% for 1,2-pentanediol and 15.2% for 1,5-pentanediol researchgate.net. Similarly, Ru/MgO in water has been shown to give good selectivity towards 1,2-pentanediol acs.orgosti.gov.

The choice of metal in the catalyst also plays a pivotal role in product selectivity. While noble metals like Pt and Ru are effective, research has also explored first-row transition metal salts. For instance, ZrOCl₂·8H₂O, VOSO₄·H₂O, and FeCl₃·6H₂O have been shown to catalyze the hydrogenolysis of furfuryl alcohol to 1,2-pentanediol without the formation of 1,5-pentanediol rsc.org.

In the presence of acid catalysts, this compound can undergo a variety of transformations, including polymerization and conversion to other valuable chemicals like levulinic acid and its esters. The identification of intermediates in these complex reaction networks is key to understanding the underlying mechanisms.

Combined experimental and theoretical studies on the acid-catalyzed conversion of furfuryl alcohol in aqueous media have identified a geminal diol species, 4,5,5-trihydroxypentan-2-one, as a major intermediate in the pathway to levulinic acid rsc.org. This intermediate is formed through the addition of two water molecules to furfuryl alcohol rsc.org. Spectroscopic techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in identifying such intermediates rsc.orgnih.gov.

In alcoholic solvents, the acid-catalyzed conversion of furfuryl alcohol can lead to the formation of alkyl levulinates. In ethanol, for example, 4,5,5-triethoxypentan-2-one has been identified as an intermediate in the formation of ethyl levulinate nih.gov. Theoretical calculations have been employed to elucidate the thermodynamics of the protonation of furfuryl alcohol and the subsequent initiation of polymerization or other conversion pathways northwestern.edu. Spectroscopic methods like Raman and IR spectroscopy have been used to characterize the molecular structures of intermediates and products in these acid-catalyzed reactions northwestern.eduresearchgate.net.

This compound often acts as a transient or stable intermediate in multi-step cascade reactions that transform biomass-derived furfural (B47365) into a range of valuable chemicals. These cascade reactions are designed to proceed in a single pot, enhancing process efficiency.

In the one-pot conversion of furfural to 1,5-pentanediol, tetrahydrofurfuryl alcohol (a hydrogenated derivative of this compound) is a crucial intermediate nih.gov. The process often involves a two-step temperature profile, where the initial lower temperature favors the hydrogenation of furfural to tetrahydrofurfuryl alcohol, which is then converted to 1,5-pentanediol at a higher temperature via hydrogenolysis nih.gov. The development of bifunctional catalysts that can facilitate both the hydrogenation and ring-opening steps is a key area of research in designing efficient cascade reactions.

Kinetic and Thermodynamic Studies of Reaction Processes

A quantitative understanding of the reaction rates and energetic landscapes is essential for optimizing the transformation of this compound. Kinetic and thermodynamic studies provide insights into the factors that control the speed and feasibility of these reactions.

Kinetic studies of the hydrogenolysis of furfuryl alcohol have revealed important details about the reaction mechanism. For the conversion of furfuryl alcohol to 1,5-pentanediol over a Co/CeO₂ catalyst, the reaction rate was found to have a first-order dependence on both the hydrogen pressure and the concentration of furfuryl alcohol northwestern.edu. This suggests that both reactants are involved in the rate-determining step of the reaction.

In the context of the broader conversion of furfural, the hydrogenation to furfuryl alcohol is a key step. Kinetic models based on the Langmuir–Hinshelwood mechanism have been developed to describe the hydrogenation of furfural on Cu/SiO₂ catalysts, with the surface reaction often being the rate-determining step ou.edu. Similarly, for the electrocatalytic hydrogenation of furfural to furfuryl alcohol, the first addition of a proton and the formation of a radical intermediate has been proposed as the rate-determining step researchgate.net. While these studies focus on the precursor to this compound, they provide valuable insights into the kinetic aspects of the initial hydrogenation step.

The rate of formation of pentanediols from furfuryl alcohol is also influenced by reaction parameters such as temperature and pressure. Studies on Pt/MgO catalysts have shown that increasing the reaction temperature generally increases the conversion rate of furfuryl alcohol researchgate.net. However, there is an optimal temperature for maximizing the selectivity towards pentanediols researchgate.net.

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in mapping the energetic profiles of the transformation pathways of furanic compounds. These studies provide calculated energy barriers for various elementary steps, offering a deeper understanding of the reaction mechanisms at a molecular level.

DFT calculations have been used to investigate the ring-opening of furfural and tetrahydrofurfuryl alcohol on various metal surfaces, which is a key step in the production of pentanediols osti.gov. These studies have shown that the interaction between the furan ring and the metal surface is crucial in determining the activity of the ring-opening reaction osti.gov. For instance, the binding energy of furfural on a Co/Ir(111) surface is significantly higher than on an Ir(111) surface, which facilitates the ring-opening reaction at a lower temperature osti.gov.

The energetic barriers for different reaction pathways can be calculated to predict the most favorable routes. For the conversion of furfural on a Pd(111) surface, DFT calculations have shown that the activation energy for the reduction to furfuryl alcohol is lower than that for its decarbonylation to furan researchgate.net. In the acid-catalyzed polymerization of furfuryl alcohol, theoretical studies have indicated that the formation of a conjugated diene structure is thermodynamically preferred over the formation of a diketone structure northwestern.edu.

For the selective hydrogenolysis of furfuryl alcohol to pentanediols, DFT and microkinetic modeling have been used to investigate the selectivity over dual-atom catalysts. These studies suggest that the selective cleavage of the C-O bond is related to the electronic properties of the anchored metals researchgate.net.

Reaction StepCatalyst/MethodApparent Activation Energy (kJ mol⁻¹)Reference
Furfuryl Alcohol to 1,5-Pentanediol5Co/CeO₂76 northwestern.edu
Furfural HydrogenationRaney Nickel24.7 scirp.org
Furfuryl Alcohol HydrogenationRaney Nickel27.7 scirp.org

Catalyst-Substrate Interactions and Surface Adsorption Phenomena

Mechanistic understanding of the transformations involving this compound is largely built upon detailed investigations of its precursor, furfuryl alcohol (FA), particularly during its catalytic hydrogenation to tetrahydrofurfuryl alcohol (THFA). These studies provide critical insights into how the furan ring and the alcohol functional group interact with catalyst surfaces, governing the reaction pathways and product selectivity. The principles derived from FA transformations are directly applicable to understanding the behavior of dihydro- intermediates.

Detailed research using periodic density functional theory (DFT) and microkinetic modeling has elucidated the critical role of catalyst surface structure in determining reaction outcomes. acs.orgresearchgate.netumn.edu Specifically, in the conversion of furfuryl alcohol over nickel (Ni) catalysts, the selectivity towards different products is highly dependent on the nature of the active sites on the catalyst surface, which are broadly categorized as terrace, step, and corner sites. acs.orgumn.edu

Barrier height analysis reveals that different sites preferentially catalyze distinct reaction pathways. acs.orgumn.edu Terrace sites, which are the flat surfaces of the catalyst, are found to favor the hydrogenation of the furan ring, leading to the formation of tetrahydrofurfuryl alcohol (THFA). acs.orgumn.edu In contrast, corner sites, which are low-coordination atoms, preferentially promote the cleavage of the C–OH bond (hydrogenolysis), resulting in the production of 2-methylfuran (B129897) (2-MF). acs.orgumn.edu Step sites exhibit intermediate behavior, showing similar activation barriers for both hydrogenation and hydrogenolysis reactions. acs.orgumn.edu

Influence of Ni Catalyst Surface Structure on Reaction Selectivity

Catalyst SiteFavored Reaction PathwayPrimary ProductSource
TerraceRing HydrogenationTetrahydrofurfuryl alcohol (THFA) acs.orgumn.edu
StepCompetitive Hydrogenation & C-OH ScissionMixed Products acs.orgumn.edu
CornerC-OH Bond Scission (Hydrogenolysis)2-Methylfuran (2-MF) acs.orgumn.edu

The selectivity is governed by specific characteristics of the reactant's adsorption configuration on these different sites. acs.orgumn.edu Spectroscopic and DFT calculation results indicate that furfuryl alcohol adsorbs onto the Ni surface via its furan ring, a configuration that activates the C=C double bonds for subsequent hydrogenation. researchgate.net The precise geometry and electronic properties of this adsorbed state dictate the subsequent chemical transformations.

Three key characteristics of the adsorbed reactant-catalyst complex have been identified as having a significant effect on selectivity:

Hydrogen-Carbon Distance : A shorter distance between an adsorbed hydrogen atom and the C3 carbon of the furan ring favors the hydrogenation pathway to produce THFA. acs.orgumn.edu

Charge Transfer : A more negative charge transfer to the oxygen atom of the alcohol group facilitates the cleavage of the C-O bond. acs.orgumn.edu

Bond Length : A corresponding elongation of the C–O bond in the alcohol group also promotes the C-OH scission pathway to yield 2-MF. acs.orgumn.edu

These phenomena highlight the intricate relationship between the catalyst's surface morphology and the electronic properties of the adsorbed substrate, which collectively control the reaction mechanism.

Key Adsorption Characteristics Influencing Reaction Pathway of Furfuryl Alcohol

Adsorption CharacteristicFavored ReactionAssociated ProductSource
Shorter H-C3 distanceHydrogenationTetrahydrofurfuryl alcohol (THFA) acs.orgumn.edu
More negative charge transfer to OalcoholC-O Bond Scission2-Methylfuran (2-MF) acs.orgumn.edu
Longer C-Oalcohol bond lengthC-O Bond Scission2-Methylfuran (2-MF) acs.orgumn.edu

Furthermore, microkinetic calculations for reactions at step sites, where the energy barriers are similar, show that reaction conditions also play a crucial role. At lower temperatures and for sites with a higher generalized coordination number, THFA is the favored product. acs.orgumn.edu Conversely, higher temperatures and lower coordination numbers shift the selectivity towards 2-MF. acs.orgumn.edu This demonstrates that a combination of catalyst structure and reaction conditions must be precisely controlled to steer the transformation towards a desired product.

Derivatives of 4,5 Dihydrofurfuryl Alcohol: Synthesis and Reactivity

Synthesis of Functionalized Dihydrofurfuryl Alcohol Derivatives

The functionalization of 4,5-dihydrofurfuryl alcohol can be approached through two primary strategies: modification at the exocyclic hydroxyl group and direct functionalization of the dihydrofuran ring. These modifications are crucial for tuning the molecule's reactivity and tailoring its properties for specific applications.

The primary alcohol moiety in this compound is a versatile handle for a variety of chemical transformations. Standard organic synthesis methodologies can be employed to convert the hydroxyl group into other functional groups, thereby creating a diverse array of derivatives.

Esterification: The hydroxyl group can be readily esterified with carboxylic acids, acid anhydrides, or acyl chlorides under acidic or basic catalysis to form the corresponding esters. These derivatives are valuable in the synthesis of specialty chemicals and as monomers for polyesters.

Etherification: Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, can be used to produce ethers of this compound. Alternatively, acid-catalyzed dehydration can lead to the formation of ethers.

Carbamate Synthesis: The reaction of this compound with isocyanates or through activated carbonates and amines can yield furfuryl carbamates. nih.gov While the synthesis of carbamates from furfuryl alcohols can be challenging due to the reactive nature of the furan (B31954) ring, strategies using masked furan precursors like oxanorbornadienes have been developed to circumvent these issues. nih.gov

Direct functionalization of the dihydrofuran ring presents a more complex challenge due to the reduced aromaticity compared to the parent furan ring. However, the remaining double bond offers a site for electrophilic addition and other transformations.

Hydrogenation: Further hydrogenation of the dihydrofuran ring can lead to the formation of tetrahydrofurfuryl alcohol, a widely used industrial solvent and chemical intermediate. mdpi.com This process typically involves heterogeneous catalysts under hydrogen pressure.

Oxidation: Controlled oxidation of the dihydrofuran ring can lead to the formation of various oxygenated derivatives. For instance, oxidation of related furfuryl alcohols can yield furoic acids. researchgate.net

Ring-Opening Reactions: The dihydrofuran ring can be opened under specific catalytic conditions to produce linear aliphatic compounds, which is a key strategy for the production of diols. researchgate.net

Reactivity of Derivatives in Organic Synthesis

The derivatives of this compound exhibit a rich and varied reactivity, enabling their use as precursors to a range of valuable chemicals and materials.

The activation and cleavage of the C-O bond within the dihydrofuran ring is a critical step in the conversion of these biomass-derived molecules into linear aliphatic compounds. nih.govrsc.org This process, often referred to as hydrodeoxygenation, is typically achieved using heterogeneous catalysts, often comprising a noble metal on a solid support. rsc.orgresearchgate.net The mechanism involves the adsorption of the furanic ring onto the catalyst surface, followed by the hydrogenolysis of the C-O bond. The presence of an oxophilic metal can promote the cleavage of the C-O bond. researchgate.net

The reactivity of the C-O bond can be influenced by the nature of the substituents on the ring and the reaction conditions. For instance, the presence of electron-donating or withdrawing groups can alter the electron density of the ring and, consequently, the ease of C-O bond cleavage.

A significant application of this compound derivatives is their conversion into pentanediols, which are important monomers for the production of polyesters and polyurethanes. google.comresearchgate.net

1,5-Pentanediol (1,5-PDO): The synthesis of 1,5-PDO from furanic precursors typically involves the hydrogenolysis of tetrahydrofurfuryl alcohol (THFA). mdpi.com The conversion of this compound to 1,5-PDO would follow a similar pathway, involving the opening of the dihydrofuran ring and subsequent hydrogenation. Various catalytic systems, such as Rh-ReOₓ/SiO₂, have been shown to be effective for this transformation. mdpi.com The process often involves a dehydration step to form dihydropyran, followed by hydration and hydrogenation. google.com

1,2-Pentanediol (1,2-PDO): The production of 1,2-PDO from furfural (B47365) and its derivatives involves the selective hydrogenolysis of the furan ring. researchgate.netrsc.org Catalysts such as Ru/MgO and Ru/MnOₓ have demonstrated high selectivity for 1,2-PDO. researchgate.netrsc.org The reaction pathway is thought to proceed through a partially hydrogenated intermediate. rsc.org

The table below summarizes representative catalytic systems and their performance in the conversion of furanic alcohols to pentanediols.

FeedstockCatalystTemperature (°C)Pressure (MPa)Major Product(s)Selectivity (%)Conversion (%)
Furfuryl Alcohol2% Pt/MgO16011,2-Pentanediol59.4100
1,5-Pentanediol15.2
Furfuryl AlcoholRu/MgO19081,2-Pentanediol42100
Tetrahydrofurfuryl Alcohol12% MgAl₂O₄-Pt/WOₓ/γ-Al₂O₃--1,5-Pentanediol88.447.3

Furfuryl alcohol is well-known for its ability to undergo acid-catalyzed polymerization to form poly(furfuryl alcohol) (PFA) resins. nih.govmdpi.comderby.ac.uk These resins find applications as binders, composites, and coatings due to their excellent thermal stability and chemical resistance. researchgate.netgoogle.commatec-conferences.org The polymerization mechanism is complex and can involve the formation of methylene (B1212753) bridges between furan rings, as well as ring-opening and Diels-Alder reactions. nih.govmdpi.com

Derivatives of this compound can also serve as monomers or precursors for polymerization. The presence of the hydroxyl group allows for the formation of polyesters and polyurethanes. Furthermore, the dihydrofuran ring can potentially participate in ring-opening polymerization or be involved in cross-linking reactions. The polymerization can be initiated by various catalysts, including strong acids and transition metal complexes. researchgate.netresearchgate.net The properties of the resulting polymers can be tailored by controlling the polymerization conditions and the nature of the functional groups on the monomer.

Spectroscopic Characterization of 4,5 Dihydrofurfuryl Alcohol and Its Intermediates

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and the molecular "fingerprint" of 4,5-Dihydrofurfuryl alcohol.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The spectrum is unique to the molecule's structure. For this compound, the key functional groups—the hydroxyl group (O-H), the carbon-carbon double bond (C=C) of the enol ether, the carbon-oxygen single bonds (C-O), and various carbon-hydrogen bonds (C-H)—give rise to characteristic absorption bands.

Table 1: Predicted FTIR Spectral Bands for this compound This table is based on characteristic vibrational frequencies for known functional groups and data from analogous compounds.

Frequency Range (cm⁻¹)BondVibrational ModeIntensity
3550 - 3200O-HStretchingStrong, Broad
3100 - 3000=C-HStretchingMedium
3000 - 2850C-HStretching (sp³)Medium-Strong
1650 - 1600C=CStretching (Enol Ether)Medium-Variable
1470 - 1430CH₂Scissoring (Bending)Medium
1250 - 1000C-OStretching (Ether and Alcohol)Strong

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for identifying non-polar bonds. For this compound, the C=C double bond of the enol ether would be expected to produce a strong and sharp signal in the Raman spectrum, providing a clear marker for this functional group. dtu.dknih.gov The symmetric vibrations of the C-C and C-O framework of the ring also give rise to distinct Raman shifts, contributing to a unique molecular fingerprint that can be used for identification and to distinguish it from isomers like Tetrahydrofurfuryl alcohol or Furfuryl alcohol. rsc.orgchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural assignment of organic molecules. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For this compound, the ¹H NMR spectrum would show distinct signals for each unique proton. The protons on the double bond (=CH) would appear in the olefinic region, while the protons of the CH₂ groups in the ring and the hydroxymethyl side chain would resonate in the aliphatic region. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), allowing for the determination of proton connectivity.

The ¹³C NMR spectrum provides a signal for each unique carbon atom. The chemical shifts would clearly distinguish between the sp² carbons of the double bond and the sp³ carbons of the saturated portion of the ring and the side chain. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are relative to TMS and are based on data from analogous structures like 2,3-Dihydrofuran and other substituted furans. chemicalbook.comresearchgate.net

¹H NMR

Proton Predicted δ (ppm) Multiplicity
=CH-O 6.2 - 6.4 Doublet
=CH-C 4.8 - 5.0 Doublet of Triplets
O-CH-CH₂ 4.4 - 4.6 Multiplet
CH-CH₂-OH 3.6 - 3.8 Multiplet
Ring-CH₂ 2.4 - 2.7 Multiplet

¹³C NMR

Carbon Predicted δ (ppm)
=CH-O 144 - 146
=CH-C 98 - 100
O-CH-CH₂ 75 - 78
CH-CH₂-OH 63 - 66

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight of the compound and crucial structural information from its fragmentation pattern. The molecular formula of this compound is C₅H₈O₂, giving it a molecular weight of approximately 100.12 g/mol . nih.gov

Upon ionization, typically via electron impact (EI), the molecular ion (M⁺˙) is formed. This ion is often unstable and undergoes fragmentation through characteristic pathways. For alcohols, common fragmentation patterns include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.orgyoutube.comlibretexts.org

Key fragmentation pathways for this compound would include:

Loss of the hydroxymethyl radical (•CH₂OH): This alpha-cleavage would lead to a stable dihydrofuran cation at m/z 69.

Loss of water (H₂O): Dehydration from the molecular ion would produce a fragment at m/z 82.

Ring opening and subsequent fragmentation: This can lead to various smaller fragments.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/zIon StructureFragmentation Pathway
100[C₅H₈O₂]⁺˙Molecular Ion (M⁺˙)
82[C₅H₆O]⁺˙Loss of H₂O
69[C₄H₅O]⁺Loss of •CH₂OH (Alpha-cleavage)
41[C₃H₅]⁺Further fragmentation

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

The formation of this compound often occurs as an intermediate step in multi-stage reactions, such as the selective hydrogenation of furfural (B47365) or furfuryl alcohol to tetrahydrofurfuryl alcohol. rsc.org Advanced in situ spectroscopic techniques, particularly FTIR and Raman spectroscopy, are invaluable for monitoring these reactions in real-time without the need for sample extraction. youtube.commt.com

By inserting a probe directly into the reaction vessel, techniques like Attenuated Total Reflectance (ATR)-FTIR can continuously collect spectra. specac.commdpi.com This allows for the tracking of reactant consumption, intermediate formation and consumption, and final product generation. For example, during the hydrogenation of furfuryl alcohol, the disappearance of furan (B31954) ring bands and the appearance and subsequent disappearance of the C=C band of this compound could be monitored, followed by the growth of bands corresponding to the final tetrahydrofurfuryl alcohol product. This real-time data is critical for understanding reaction kinetics, optimizing process conditions, and elucidating reaction mechanisms. rsc.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the electronic structure and predicting the reactivity of 4,5-Dihydrofurfuryl alcohol. These calculations solve the Schrödinger equation for the molecule, providing information about its orbitals, electron distribution, and energetic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. In the context of furan (B31954) derivatives, DFT calculations have been employed to study adsorption and reaction pathways on various catalyst surfaces. For instance, dispersion-corrected DFT has been used to analyze the adsorption of furfural (B47365), furfuryl alcohol, and other related furans on metal surfaces like Pd(111), revealing that the most stable adsorption configuration involves the furan ring lying flat on the surface. researchgate.net Such studies provide insights into how this compound might interact with catalytic surfaces.

DFT calculations can also elucidate reaction mechanisms. For example, in the hydrogenation of furfural, DFT has been used to determine that the activation energy for reduction to furfuryl alcohol is lower than for its decarbonylation to furan. researchgate.net These types of calculations could be applied to this compound to predict its reactivity in various chemical transformations.

Table 1: Representative Applications of DFT in Furan Chemistry

Application System Studied Key Findings
Adsorption Geometry Furfural and Furfuryl Alcohol on Pd(111) The furan ring prefers a flat orientation on the catalyst surface. researchgate.net
Reaction Energetics Furfural conversion on Pd(111) The reduction to furfuryl alcohol is energetically more favorable than decarbonylation. researchgate.net

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods are often more computationally expensive than DFT but can provide highly accurate results for molecular energies and the geometries of transition states.

For molecules similar to this compound, such as tetrahydrofurfuryl alcohol (THFA), ab initio calculations have been used to perform conformational studies of both neutral and cationic states and to estimate ionization energies. scispace.com The G3MP2 method, an ab initio composite method, has been utilized to calculate adiabatic ionization energies for the most stable conformers of THFA. scispace.com

The identification of transition state structures is a key application of ab initio methods in understanding reaction mechanisms. For the reaction of furfural to furan and other products, the climbing image nudged elastic band (CI-NEB) method has been used in conjunction with DFT to locate transition state structures and calculate activation energies. researchgate.net Similar approaches could be applied to reactions involving this compound to map out potential energy surfaces and identify the lowest energy reaction pathways.

Table 2: Examples of Ab Initio Calculations on Related Furan Compounds

Method Molecule Studied Property Calculated
G3MP2 Tetrahydrofurfuryl alcohol Adiabatic ionization energies scispace.com
MP2/6-31G(1d) 3-hydroxy-tetrahydrofuran Conformational analysis scispace.com

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide detailed information about solvent effects and intermolecular interactions, which are crucial for understanding chemical reactions in condensed phases.

In the context of furfural production, MD simulations have been combined with DFT calculations to investigate the effect of different solvents in biphasic systems. These studies have examined the distribution of solvent molecules around furfural and the hydrogen bonding interactions, which can influence reaction kinetics and product yields. rsc.org For instance, simulations have shown that hydrogen bonding between furfural and 2-butanol may accelerate its degradation. rsc.org Similar simulations for this compound could reveal how different solvents influence its stability and reactivity.

MD simulations are also valuable for understanding the behavior of furfural derivatives in complex environments like ionic liquids. Studies have been performed to investigate the interactions of various furfurals with imidazolium-based ionic liquids, providing insights into their solvation and extraction from these media. nih.gov

Computational Catalysis for Mechanism Elucidation and Catalyst Design

Computational catalysis integrates quantum chemical calculations and other modeling techniques to understand catalytic reaction mechanisms and to design new and improved catalysts. These studies are vital for optimizing industrial processes involving furan derivatives.

For the hydrogenation of furfural to furfuryl alcohol, computational studies combining DFT and microkinetic modeling have been used to investigate reaction mechanisms on various transition metal surfaces. chemrxiv.org These models can predict activity trends and identify promising catalyst materials. For example, Cu-based alloys have been predicted to be highly active for furfural hydrogenation. chemrxiv.org

Computational methods are also employed to understand the role of different catalyst components. In the conversion of furfuryl alcohol to 2-methyl-furan, DFT calculations on a RuO2 (110) surface helped to elucidate the role of Lewis acidity in the reaction, identifying the rate-limiting step as the scission of the C–O bond of the side chain. osti.gov Such computational insights can guide the design of bifunctional catalysts with enhanced performance for reactions involving this compound. pitt.edu

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2-Butanol
2-Methyl-furan
3-hydroxy-tetrahydrofuran
Copper
Furan
Furfural
Furfuryl alcohol
Palladium
Ruthenium

Green Chemistry Principles in the Production and Utilization of 4,5 Dihydrofurfuryl Alcohol

Sustainable Feedstocks and Biomass-Derived Routes

The foundation of THFA's green credentials lies in its origin from renewable resources. The primary precursor, furfural (B47365), is not derived from petroleum but is manufactured from agricultural and forestry waste. basf.comcsic.es

Lignocellulosic Biomass: The most significant feedstocks are agricultural residues rich in pentosans (a type of hemicellulose). usda.gov These include materials that are often considered waste, such as corncobs, oat hulls, sugarcane bagasse, and rice hulls. usda.govtransfurans.be The utilization of such non-edible biomass avoids competition with food production, a core tenet of sustainable chemistry.

Biorefinery Integration: The production of furfural and its subsequent conversion to THFA are integral parts of the biorefinery concept. mdpi.com In this model, waste streams from one process become valuable feedstocks for another. For instance, formic acid, a by-product of some biorefinery operations, has been explored as a sustainable, low-cost hydrogen source for the hydrogenation of furfural, reducing reliance on fossil-derived hydrogen. csic.es Similarly, waste from sugar beet processing can be used to produce furfural, which is then converted to THFA. mdpi.com This integrated approach enhances economic viability and minimizes waste. mdpi.com

Eco-Friendly Catalytic Systems and Reaction Conditions

Significant research has focused on developing efficient and environmentally benign catalysts and reaction conditions for the one-pot or two-step hydrogenation of furfural to THFA. acs.orgresearchgate.net The goal is to replace older, more hazardous catalysts, such as copper chromite, which poses environmental and health risks due to the toxicity of chromium. csic.esmdpi.com

Catalyst Development: Modern heterogeneous catalysts are designed for high selectivity and activity under milder conditions.

Noble Metal Catalysts: Palladium (Pd), Rhodium (Rh), and Platinum (Pt) based catalysts are highly effective. For instance, a Pd/UiO-66 catalyst has demonstrated 100% selectivity for THFA in water under mild conditions (60 °C, 1.0 MPa H₂). researchgate.net A Rh-loaded carbon (Rh/C) catalyst achieved a 92% THFA yield in an aqueous medium at just 30 °C. rsc.org Bimetallic catalysts, such as PtNi alloys on a carbon support, have also shown excellent performance, yielding 93% THFA at 35 °C. acs.org

Non-Noble Metal Catalysts: To reduce costs and reliance on scarce metals, catalysts based on Nickel (Ni) and Copper (Cu) are widely investigated. mdpi.com A Ni/SiO₂ catalyst prepared from nickel nitrate (B79036) has achieved a 94% yield of THFA in gas-phase hydrogenation. ift.co.za Ni-supported catalysts on carriers like γ-Al₂O₃ have reached 99.5% selectivity to THFA at 80°C and 4.0 MPa H₂. researchgate.net

Green Solvents and Conditions: The choice of solvent and reaction conditions is critical for a green process.

Water as a Solvent: Water is an ideal green solvent, avoiding the formation of acetal (B89532) by-products that can occur when using alcohol solvents. researchgate.netresearchgate.net

Mild Conditions: Many modern catalytic systems are designed to operate at lower temperatures and pressures, reducing energy consumption. rsc.orggoogle.com For example, Ni₂P nanocrystals can catalyze the reaction at temperatures as low as 10-60°C. google.com Catalytic transfer hydrogenation (CTH) offers an alternative that avoids high-pressure hydrogen gas altogether, often using alcohols like isopropanol (B130326) as a hydrogen donor. rsc.orgsci-hub.se

Table 1: Performance of Various Catalytic Systems in the Synthesis of Tetrahydrofurfuryl Alcohol (THFA)
CatalystSupport/SolventTemperature (°C)Pressure (MPa)THFA Yield / SelectivitySource
Pd/UiO-66Water601.0 H₂100% Selectivity researchgate.net
Rh/CWater30-92% Yield rsc.org
Pt(3)Ni(3)/C-352.0 H₂93% Yield acs.org
15 wt% Ni/γ-Al₂O₃-804.0 H₂99.5% Selectivity researchgate.net
Ni/SiO₂Gas-phase--94% Yield ift.co.za
Ni₁Cu₁Al₁2-butanol1403.0 H₂98% Yield acs.org
meso-Zr-SA15Isopropanol (CTH)110-97.6% Yield nih.gov

Waste Minimization and Atom Economy Considerations

A central goal of green chemistry is to design processes that minimize waste and maximize the incorporation of reactant atoms into the final product.

Atom Economy: The synthesis of THFA from furfural is a hydrogenation reaction, which is a type of addition reaction. In principle, the reaction C₅H₄O₂ + 4H₂ → C₅H₁₀O₂ has a theoretical atom economy of 100%, as all atoms from the reactants (furfural and hydrogen) are incorporated into the desired product, THFA. This stands in stark contrast to substitution or elimination reactions that generate stoichiometric by-products, leading to significant waste. nih.gov

Waste Reduction and Catalyst Recycling: Practical waste reduction focuses on improving reaction selectivity and catalyst longevity. High selectivity, as seen with catalysts like Pd/UiO-66 (100%) and Ni/γ-Al₂O₃ (99.5%), prevents the formation of by-products and simplifies purification. researchgate.netresearchgate.net Furthermore, the use of heterogeneous catalysts is crucial for waste minimization as they can be easily separated from the reaction mixture and recycled. For example, a Co/SiO₂ catalyst used in the hydrogenation of furfural to furfuryl alcohol was shown to be recyclable for up to three cycles with minimal loss of activity. mdpi.com Efforts are also made to recycle spent catalysts, such as recovering copper and chromium from old copper chromite catalysts to synthesize new ones, thereby closing the loop and preventing metal waste. researchgate.net

Biocatalytic Approaches for Synthesis and Transformation

Biocatalysis utilizes enzymes or whole-cell microorganisms to perform chemical transformations, offering high selectivity under mild, aqueous conditions. While the direct biocatalytic production of THFA is less common, enzymes play a significant role in converting furan (B31954) derivatives.

Enzymatic Reduction: The reduction of furfural to furfuryl alcohol, the first step in THFA synthesis, has been successfully demonstrated using biocatalysts. Immobilized cells of the yeast Meyerozyma guilliermondii can reduce furfural with over 98% conversion and selectivity. mdpi.com This approach operates at ambient temperature and pressure, offering significant energy savings and avoiding harsh chemical reagents. mdpi.com

Cascade Reactions: Biocatalysis enables the development of one-pot cascade reactions. Researchers have developed enzymatic cascades for the synthesis of various furan-based amines, demonstrating the potential for complex molecular construction under green conditions. acs.org The use of whole-cell biocatalysts is particularly advantageous as it avoids the need for costly enzyme purification and cofactor regeneration. acs.org For instance, a chemo-enzymatic process was developed to first convert xylose to furfural using a solid acid catalyst, followed by a bioreduction step to furfuryl alcohol using E. coli, achieving a 100% yield in the second step. mdpi.com

Table 2: Examples of Biocatalytic Transformations of Furan Derivatives
BiocatalystSubstrateProductKey FindingSource
Immobilized Meyerozyma guilliermondii SC1103 cellsFurfuralFurfuryl Alcohol98% conversion, >98% selectivity. Tolerant to 200 mM furfural. mdpi.com
Recombinant E. coli CCZU-A13FurfuralFurfuryl AlcoholMaximum enzyme activity at 30 °C and pH 6.5. mdpi.com
Amidase (MmH) from Starkeya sp.3-acetamido-5-acetylfuran2-acetyl-4-aminofuranDemonstrates biocatalytic deacetylation for producing furan-based amines. acs.org
Fusarium striatum5-hydroxymethylfurfural (B1680220) (HMF)2,5-di(hydroxymethyl)furan (DHMF)Achieved a 96.8% yield in a fed-batch system, showing high selectivity (>98%). nih.gov

Environmental Fate and Biotransformation Studies

Microbial Degradation Pathways and Metabolites

The microbial degradation of THFA has been observed, particularly in activated sewage sludge where it degrades quickly. usda.gov Specific microorganisms have been identified that are highly efficient at breaking down this compound.

One such organism, tentatively identified as Ralstonia eutropha, was isolated from enrichment cultures that used THFA as the sole source of carbon and energy. nih.gov This bacterium can tolerate THFA concentrations up to 200 mM. nih.gov The degradation process is initiated by an inducible alcohol dehydrogenase (ADH) enzyme. nih.gov This enzyme catalyzes the oxidation of THFA to its corresponding metabolite, tetrahydrofuran-2-carboxylic acid. nih.gov Further studies indicated that the corresponding aldehyde is released as a free intermediate during the oxidation of similar primary alcohols by this enzyme. nih.gov

Microbial Degradation of Tetrahydrofurfuryl Alcohol (THFA)
MicroorganismEnzymeInitial StepMetaboliteSource
Ralstonia eutrophaAlcohol Dehydrogenase (ADH)Oxidation of the alcohol groupTetrahydrofuran-2-carboxylic acid nih.gov

Abiotic Degradation Mechanisms (e.g., Photodegradation)

In terms of abiotic degradation, THFA is not expected to undergo significant breakdown through processes like hydrolysis or photolysis. usda.gov Research into the photocatalytic transformation of related compounds has focused on synthesis rather than degradation. For example, furfural (B47365) can be selectively converted to THFA, which is then transformed into γ-butyrolactone (GBL) through photocatalysis, but this represents a synthetic valorization pathway rather than an environmental degradation route. rsc.org

Environmental Impact Assessment of Degradation Products

There is limited specific information available regarding the environmental impact of the degradation products of THFA, such as tetrahydrofuran-2-carboxylic acid. However, the initial characterization of THFA as an environmentally benign solvent suggests that its degradation products are not of significant concern in the quantities proposed for agricultural use. usda.gov The ready biodegradation of THFA itself implies that its breakdown products are likely to be further metabolized by soil and water microorganisms. usda.gov

Emerging Research Directions and Future Perspectives

Development of Highly Selective and Robust Catalysts

The selective hydrogenation of the furan (B31954) ring without promoting undesirable side reactions, such as ring opening or decarbonylation, is a primary challenge. Research is focused on designing catalysts that are not only highly selective but also robust enough to withstand the demanding conditions of industrial processes.

Traditionally, copper chromite catalysts have been used for the hydrogenation of furfural (B47365) to furfuryl alcohol with high yields, but concerns over chromium toxicity have spurred the search for environmentally benign alternatives. acs.org A wide array of transition metals, including nickel (Ni), copper (Cu), palladium (Pd), platinum (Pt), and ruthenium (Ru), have been investigated for this purpose. acs.orgresearchgate.net The performance of these catalysts is highly dependent on the metal itself, the support material, and the reaction conditions. mdpi.com

For instance, bimetallic catalysts often exhibit enhanced performance. Ni-Co bimetallic catalysts have shown high selectivity for the C=O bond hydrogenation to produce furfuryl alcohol. techscience.com Similarly, Cu-based alloys like CuPt and CuPd have demonstrated significantly higher turnover frequencies compared to monometallic Cu. acs.org The support material also plays a crucial role; for example, TiO2 in its anatase phase provides favorable adsorption sites for hydrogen, enhancing the dispersion and activity of Ni catalysts. techscience.com A Pd catalyst supported on an amine-functionalized metal-organic framework (MOF), Pd@MIL-101(Cr)-NH2, achieved nearly 100% selectivity for tetrahydrofurfuryl alcohol at a low temperature of 40°C, showcasing the potential of advanced support materials. ccspublishing.org.cncjcatal.com

Table 1: Performance of Various Catalysts in Furanic Aldehyde Hydrogenation

Catalyst Reactant Main Product Conversion (%) Selectivity (%) Temperature (°C) Reference
Ni-Co/SBA-15 Furfural Tetrahydrofurfuryl alcohol 100 92.1 90 techscience.com
Ni/TiO2-A2 Furfural Furfuryl Alcohol ~95 ~90 150 techscience.com
5% Ir/C Furfural 2-Methylfuran (B129897) 100 95 Not specified mdpi.com
Pd@MIL-101(Cr)-NH2 Furfural Tetrahydrofurfuryl alcohol 100 ~100 40 ccspublishing.org.cncjcatal.com
Ni-on-silica-alumina Furfuryl alcohol Tetrahydrofurfuryl alcohol >99 >99 Not specified researchgate.net
Fe/Mg/O Furfural 2-Methylfuran Not specified 92 Not specified mdpi.com

Integration into Biorefinery Concepts

The production of 4,5-dihydrofurfuryl alcohol and related compounds is intrinsically linked to the biorefinery concept, where every component of the biomass feedstock is valorized. Lignocellulosic biomass, composed of cellulose, hemicellulose, and lignin, is the primary source. mdpi.com Through acid-catalyzed hydrolysis, the hemicellulose fraction, rich in pentosans, is converted into furfural. mdpi.comresearchgate.net This furfural then serves as the platform chemical for subsequent hydrogenation steps. daneshyari.com

An integrated biorefinery model envisions using furfural derived from biomass hydrolysis directly in subsequent conversion processes, minimizing costly and energy-intensive separation steps. daneshyari.comrsc.org For example, a process has been designed to produce 2-methylfuran from biomass-derived furfural where the solvent used for extraction, 2-methyltetrahydrofuran, is also a valuable biofuel. daneshyari.comresearchgate.net This approach avoids the need for initial furfural purification and final solvent-product separation. daneshyari.com

Furthermore, biorefineries can provide the necessary reagents for these conversions from renewable sources. Formic acid, a co-product of many biorefinery processes, can be used as a sustainable hydrogen donor for the hydrogenation of furfural to furfuryl alcohol, replacing fossil-derived hydrogen. csic.es Microbial conversion pathways are also being explored as an environmentally friendly alternative to chemical catalysis, with some yeast strains capable of reducing furfural to furfuryl alcohol with yields exceeding 90%. rsc.org

Exploration of Novel Synthetic Applications

Furfuryl alcohol and its derivatives are versatile monomers for polymer synthesis. The most prominent application is the acid-catalyzed polymerization to produce poly(furfuryl alcohol) (PFA), a thermosetting resin with excellent thermal stability and chemical resistance. uobasrah.edu.iqscite.ai Research is ongoing to control the polymerization process to create materials with tailored properties. For example, using deep eutectic solvents (DES) as a medium allows for the catalyst-free synthesis of PFA in high yields under moderate conditions. rsc.org

The structure of PFA is complex, involving not just linear chains but also cross-linking through various mechanisms, including the formation of methylene (B1212753) bridges derived from formaldehyde. nih.gov The functional surface of PFA nanospheres makes them suitable templates for fabricating other advanced materials, such as hollow metal oxide nanospheres. ias.ac.in Beyond polymerization, furan derivatives are being coupled with other bio-based molecules, like phenols, to create novel functional monomers for a new generation of sustainable polymers. researchgate.net

Advanced In Situ Characterization of Reaction Pathways

Understanding the intricate reaction pathways on a catalyst's surface is critical for designing more efficient processes. Advanced in-situ characterization techniques allow researchers to observe molecular transformations as they occur, providing direct evidence of reaction intermediates and mechanisms.

In situ Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy is a powerful tool for this purpose. It has been used to study the dehydration of tetrahydrofurfuryl alcohol on a γ-Al2O3 catalyst, identifying surface-adsorbed species and reaction products in real-time. csic.es Similarly, in-situ DRIFT studies of furfural hydrogenation over Fe/Mg/O catalysts have helped to elucidate the roles of different active sites and have indicated that the activation of furfuryl alcohol is the rate-determining step for the formation of 2-methylfuran. mdpi.com

By combining techniques like in-situ infrared spectroscopy with kinetic studies and isotopic labeling, researchers can map out complex reaction networks. mdpi.com These studies have confirmed that the hydrogenation of furfural to furfuryl alcohol can proceed through different adsorbed intermediates, and the selectivity is highly dependent on the catalyst surface and reaction conditions. acs.orgacs.org

Computational Design of Next-Generation Furanic Materials

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. DFT calculations provide insights into the adsorption geometries of furanic compounds on catalyst surfaces, the energetics of different reaction pathways, and the electronic properties that govern catalytic activity. rsc.orgacs.org

Studies using DFT have shown that for furan, furfural, and furfuryl alcohol, the most stable adsorption configuration on a Pd(111) surface involves the furan ring lying flat. acs.orgresearchgate.net These calculations can predict activation energy barriers for various reaction steps, such as hydrogenation versus decarbonylation. For instance, on Pd(111), the activation energy for reducing furfural to furfuryl alcohol is lower than that for its decarbonylation to furan. acs.org

Computational modeling also helps to understand the role of different metal catalysts. DFT and microkinetic modeling have been combined to study furfural hydrogenation on various transition metal surfaces, revealing that the rate-determining step can vary from product desorption on strongly binding metals like platinum to surface hydrogenation steps on weaker binding metals. acs.org This fundamental understanding is crucial for the rational, computational design of next-generation catalysts with enhanced activity and selectivity for producing specific furanic materials.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4,5-Dihydrofurfuryl alcohol in laboratory settings?

  • Methodological Answer : Prioritize respiratory protection (e.g., NIOSH-approved masks) and chemical-resistant gloves to mitigate acute toxicity risks (oral LD₅₀: 275 mg/kg in rats). Ensure proper ventilation to avoid vapor accumulation (flash point: ~65°C) and store away from oxidizers due to potential exothermic reactions. Immediate decontamination of spills with inert absorbents (e.g., vermiculite) is critical to prevent environmental release .

Q. Which analytical techniques are optimal for quantifying this compound in reaction mixtures?

  • Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) using deuterated internal standards (e.g., MDA-d₂ or CML-d₄) ensures precision in complex matrices. Solid-phase extraction (SPE) with C18 cartridges improves analyte recovery (>90%) by reducing matrix interference. Calibration curves (1–1000 ng/mL) validated via linear regression (R² > 0.995) are recommended .

Q. How does the stability of this compound vary under acidic or basic conditions?

  • Methodological Answer : Under acidic conditions (pH < 3), the compound undergoes partial ring-opening via protonation of the ether oxygen, forming pentanediol intermediates. In basic media (pH > 10), intramolecular E2 elimination dominates, yielding conjugated dienes. Stability studies using NMR or FTIR under controlled pH (buffered solutions) and temperature (25–80°C) are advised to track degradation pathways .

Advanced Research Questions

Q. What mechanistic insights explain the hydrogen pressure-dependent selectivity in this compound hydrogenolysis?

  • Methodological Answer : At high H₂ pressures (>5 bar), complete hydrogenation to tetrahydrofurfuryl alcohol is favored due to rapid adsorption of H₂ on metal catalysts (e.g., Pd/C). Low H₂ pressures (<2 bar) promote base-assisted E2 elimination (e.g., K₂CO₃), yielding pentanediols via C(sp³)-O bond cleavage. In situ DRIFTS or isotopic labeling (D₂O) can validate surface intermediates .

Q. How can computational methods predict regioselectivity in Diels-Alder reactions involving this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) at the M06-2X/6-311+G(2df,p) level accurately models transition-state geometries and charge distribution. For example, electron-withdrawing substituents on dienophiles increase polarization of the dihydrofuran ring, favoring endo selectivity. Solvent effects (PCM model) and Boltzmann population analysis refine regioselectivity predictions .

Q. What catalyst design strategies enhance C-O bond cleavage efficiency in this compound transformations?

  • Methodological Answer : Bifunctional catalysts (e.g., Pt-ReOₓ) synergize metal sites for H₂ dissociation and acidic sites for C-O activation. Support materials with high Lewis acidity (e.g., Al₂O₃) stabilize carbocation intermediates during ring-opening. Kinetic studies via Arrhenius plots (20–100°C) and XPS analysis of spent catalysts reveal deactivation mechanisms (e.g., coke formation) .

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